Dipentylone hydrochloride

Description

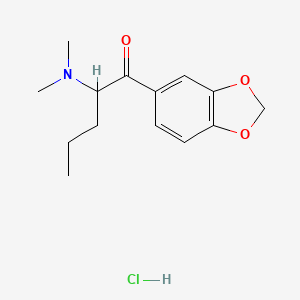

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDMAZIZKMMYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342051 | |

| Record name | Dimethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-13-2 | |

| Record name | Dipentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpentylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dipentylone Hydrochloride: An In-depth Technical Guide for Scientific Professionals

Executive Summary

Dipentylone hydrochloride, a synthetic cathinone derivative, has emerged as a significant novel psychoactive substance (NPS) in recent years. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the core scientific aspects of this compound, including its chemical structure, physicochemical properties, synthesis, analytical methodologies, pharmacology, and toxicology. By synthesizing data from authoritative sources, this document aims to be a critical resource for understanding and investigating this compound.

Chemical Identity and Structure

Dipentylone, also known as N,N-dimethylpentylone or bk-DMBDP, is a substituted cathinone.[1] Its systematic IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one.[1][2] The hydrochloride salt is the common form available for analytical and research purposes.[1]

Key Identifiers:

The molecular structure of dipentylone features a chiral center, meaning it can exist as (R)- and (S)-enantiomers.[1] It possesses a β-keto phenethylamine backbone, characteristic of the cathinone class.[4]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis.

| Property | Value/Description |

| Appearance | A neat solid, often found as crystals or tablets in recreational markets.[1][6] |

| Melting Point | 225–228 °C[4] |

| Solubility | Soluble in methanol (~5 mg/mL), and to a lesser extent in water.[4] |

Synthesis and Manufacturing

The synthesis of dipentylone is a multi-step process that requires a well-equipped laboratory.[1] A common synthetic route involves two main steps:

-

α-Bromination: The starting material, an appropriate arylketone, undergoes bromination to form an α-bromoketone intermediate, specifically 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone.[1][4]

-

Nucleophilic Amination: The α-bromoketone intermediate is then reacted with dimethylamine. This nucleophilic substitution reaction results in the formation of the dipentylone free base.[1][4] The free base is subsequently treated with hydrochloric acid to precipitate the more stable hydrochloride salt.[4]

Figure 2: Generalized synthetic workflow for this compound.

Analytical Methodologies

Accurate identification and quantification of dipentylone are crucial in forensic and clinical settings. Several analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of seized drug materials containing dipentylone.[1] Deuterated internal standards, such as dipentylone-d6, are available for quantitative analysis.[1][7]

Protocol Outline:

-

Sample Preparation: Dissolution of the sample in a suitable organic solvent.

-

GC Separation: Separation of dipentylone from other components on a chromatographic column.

-

MS Detection: Mass analysis of the eluted compounds to confirm identity based on fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of dipentylone in biological matrices.[8]

Protocol Outline:

-

Sample Extraction: Solid-phase or liquid-liquid extraction from biological samples (e.g., blood, urine).

-

LC Separation: Chromatographic separation, often using a C18 column.

-

MS/MS Detection: Highly selective detection and quantification using multiple reaction monitoring (MRM).

Pharmacology and Mechanism of Action

Dipentylone is a psychoactive synthetic cathinone with stimulant effects.[9][10] Its pharmacological profile is similar to other psychostimulants like cocaine and methamphetamine.[1]

Pharmacodynamics

Dipentylone acts as a monoamine reuptake inhibitor, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] It has a significantly higher inhibitory activity at the dopamine transporter compared to NET and SERT.[9] The inhibition of dopamine reuptake is a key mechanism contributing to its stimulant effects.[3][9] In fact, dipentylone is about twice as potent as cocaine or MDMA at inhibiting dopamine uptake.[1] Animal studies have shown that it fully substitutes for the discriminative stimulus effects of cocaine and methamphetamine, indicating a similar potential for abuse.[1]

Figure 3: Simplified Mechanism of Action of Dipentylone.

Pharmacokinetics

There is limited information on the complete pharmacokinetic profile of dipentylone in humans.[1] However, it is known to be metabolized, with pentylone being a significant metabolite.[1][3][11] In postmortem cases, pentylone has been detected alongside dipentylone, suggesting N-dealkylation as a metabolic pathway.[1][5][8]

Toxicology and Public Health

Dipentylone poses a significant risk to public health and has no recognized therapeutic use.[10] It has been increasingly identified in forensic toxicology cases since late 2021.[5]

Adverse Effects

The adverse effects of dipentylone are consistent with other psychostimulants and can include:

Toxicity and Fatalities

Dipentylone has been detected in numerous postmortem cases, often in combination with other substances like fentanyl and methamphetamine.[1] Blood concentrations in these cases have ranged from 3.3 to 970 ng/mL.[1][8] Due to its recent emergence, a definitive toxic dose has not been established.[1]

Legal and Regulatory Status

Dipentylone is a controlled substance in many jurisdictions. In the United States, it is classified as a Schedule I drug, indicating a high potential for abuse and no accepted medical use.[5][12]

Conclusion

This compound is a potent synthetic cathinone with a significant and growing presence in the illicit drug market. Its stimulant effects, driven primarily by dopamine reuptake inhibition, and its association with adverse health events and fatalities, underscore the need for continued research and vigilance. This guide provides a foundational understanding of its chemical, pharmacological, and toxicological properties to aid the scientific community in addressing the challenges posed by this novel psychoactive substance.

References

-

World Health Organization. (n.d.). Critical review report: Dipentylone. WHO. Retrieved from [Link]

-

Wikipedia. (n.d.). Dipentylone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Diethylpentylone (hydrochloride). PubChem. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Expert Committee on Drug Dependence Information Repository. (n.d.). Dipentylone. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). N, N-Dimethylpentylone (Dipentylone)-A New Synthetic Cathinone Identified in a Postmortem Forensic Toxicology Case Series. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection of the synthetic cathinone N,N-dimethylpentylone in seized samples from prisons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Retrieved from [Link]

-

Grokipedia. (n.d.). Dipentylone. Retrieved from [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. This compound | C14H20ClNO3 | CID 119057569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 17763-13-2 [smolecule.com]

- 4. Buy this compound (EVT-510520) | 17763-13-2 [evitachem.com]

- 5. Dipentylone - Wikipedia [en.wikipedia.org]

- 6. N,N-Dimethylpentylone (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 7. N,N-Dimethylpentylone-d6 (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. biocat.com [biocat.com]

- 10. Dipentylone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Solubility and Stability of Dipentylone Hydrochloride

Introduction: Understanding the Physicochemical Landscape of a Novel Psychoactive Substance

Dipentylone hydrochloride (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one hydrochloride) is a synthetic cathinone that has emerged as a significant compound of interest within the forensic and research communities.[1] As with any active compound intended for analytical or research purposes, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both foundational data and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for drug development, forensic analysis, and advanced chemical research.

The hydrochloride salt form of cathinones is generally favored due to the inherent instability of the free base.[2] This guide will focus exclusively on the hydrochloride salt, as it is the most common form available for research and analytical standards.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its behavior in various applications, from the preparation of analytical standards to its potential formulation into a dosage form. Understanding the solubility of this compound in a range of solvents is essential for accurate quantification and handling.

Rationale for Solvent Selection

The choice of solvents for solubility determination is guided by their relevance in common analytical and research workflows.

-

Methanol and Acetonitrile: These are ubiquitous solvents in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) and are therefore critical for the preparation of stock and working solutions.

-

Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is selected to mimic physiological pH, providing insights into the compound's solubility in a biological context.

-

Aqueous Solutions at pH 3 and pH 9: Assessing solubility at acidic and basic pH values is crucial to understand how the ionization state of the molecule—specifically the secondary amine—affects its solubility. This is particularly relevant for predicting its behavior in different physiological compartments and for developing pH-based extraction methods.

Experimental Determination of Solubility

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 1 mL of the desired solvent (Methanol, Acetonitrile, PBS pH 7.4, 0.01 M HCl pH ~2, 0.01 M NaOH pH ~12) to each tube.

-

Equilibration: Seal the tubes and place them on a laboratory shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

Quantitative Solubility Data

The following table summarizes the known and anticipated solubility of this compound in various solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Methanol | 25 | ~5 | [2][3] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 25 | ~1 | [2][3] |

| Acetonitrile | 25 | Data not available; expected to be lower than methanol | |

| 0.01 M HCl (acidic) | 25 | Expected to be high due to protonation of the amine | |

| 0.01 M NaOH (basic) | 25 | Expected to be low due to the formation of the less soluble free base |

Visualization of Solubility Determination Workflow

Caption: Workflow for conducting a forced degradation study of this compound.

Part 3: Analytical Methodology

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Illustrative HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from a high aqueous content to a high organic content to ensure the elution of both the polar parent compound and any less polar degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength determined by the UV spectrum of this compound (e.g., 235, 282, 320 nm). [4]* Column Temperature: 30°C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive framework for assessing the solubility and stability of this compound. The provided protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable data. A thorough understanding of these physicochemical properties is fundamental for researchers and scientists working with this compound, enabling accurate analytical measurements, informed handling and storage procedures, and a solid foundation for further research and development activities.

References

-

World Health Organization. (2023). Critical review report: Dipentylone. WHO. [Link]

-

ICH, Q1B. (1996). Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Center for Forensic Science Research & Education. (2021). N,N-Dimethylpentylone. CFSRE. [Link]

-

Concheiro-Guisan, M., et al. (2017). Stability of synthetic cathinones in oral fluid samples. Forensic Science International, 270, 154-159. [Link]

-

Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. [Link]

Sources

An In-depth Technical Guide to Dipentylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentylone, also known as N,N-dimethylpentylone or bk-DMBDP, is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS).[1] Structurally similar to other psychostimulants such as MDMA and cocaine, dipentylone has gained attention within the scientific and forensic communities due to its increasing prevalence in illicit drug markets and its association with adverse health effects.[1][2] This technical guide provides a comprehensive overview of dipentylone hydrochloride, focusing on its chemical identity, synthesis, pharmacology, analytical methodologies, and toxicological profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted nature of this compound.

Chemical Identity and Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its accurate identification and analysis.

| Property | Value | Reference |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one hydrochloride | [2][3][4] |

| CAS Number | 17763-13-2 | [3][4][5] |

| Molecular Formula | C₁₄H₁₉NO₃ · HCl | [3][6][7] |

| Molecular Weight | 285.76 g/mol | [3][4] |

| Appearance | Neat solid, also distributed as crystals or tablets | [2][7][8] |

| Melting Point | 225–228 °C | [2] |

| Solubility | 5 mg/mL in methanol, 1 mg/mL in phosphate-buffered saline (pH 7.2) | [2] |

Dipentylone possesses a chiral center, meaning it can exist as two enantiomers: (R)-dipentylone and (S)-dipentylone.[2] The separation of these enantiomers has been achieved using chiral liquid chromatography.[2]

Synthesis

The synthesis of dipentylone typically involves a two-step process characteristic of many synthetic cathinones.[2] While a fully equipped synthetic laboratory is required for the total synthesis, a more straightforward amination process is also possible.[2]

Caption: General synthesis workflow for this compound.

The common synthetic route begins with the α-bromination of the precursor arylketone, 1-(benzo[d][2][3]dioxol-5-yl)pentan-1-one, to yield 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone.[2] This intermediate then undergoes nucleophilic substitution with dimethylamine to form the dipentylone free base.[2] Due to the instability of the free base, it is typically converted to its hydrochloride salt for improved stability and handling.[2]

Pharmacology and Mechanism of Action

Dipentylone exhibits psychostimulant effects by acting as a monoamine transporter inhibitor.[1][8] Its primary mechanism of action involves inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the central nervous system, thereby increasing their extracellular concentrations.[8]

Studies have shown that dipentylone is a potent dopamine uptake inhibitor, with a potency approximately twice that of cocaine and MDMA.[2] Its binding affinity for the dopamine transporter (DAT) is more similar to that of cocaine than methamphetamine or MDMA.[2] In animal studies, dipentylone has been shown to stimulate locomotor activity in a dose-dependent manner and fully substitutes for the discriminative stimulus effects of methamphetamine and cocaine, indicating a similar potential for abuse.[1][2]

It is also suggested that dipentylone may act as a prodrug to pentylone, a related synthetic cathinone, through N-dealkylation.[5] Pentylone itself is a serotonin-norepinephrine-doping reuptake inhibitor (SNDRI) and a serotonin releasing agent.[9] The detection of pentylone in toxicological samples containing dipentylone supports this metabolic pathway.[2][10]

Caption: Simplified signaling pathway of Dipentylone's action on dopamine transporters.

Analytical Methodologies

The accurate identification and quantification of dipentylone in various matrices are crucial for forensic and clinical investigations. A range of analytical techniques have been employed for this purpose.

Presumptive and Confirmatory Testing

For seized materials, presumptive color tests can be used for initial screening, followed by confirmatory analysis using more sophisticated instrumentation.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation

-

Sample Preparation: A small amount of the seized material is dissolved in a suitable organic solvent (e.g., methanol).

-

Injection: A small volume of the prepared sample is injected into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Data Analysis: The obtained mass spectrum of the analyte is compared with a reference spectrum of dipentylone for positive identification.

Analysis in Biological Samples

For the determination of dipentylone in biological matrices such as urine, oral fluid, and blood, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity.[2]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Blood

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of a biological specimen (e.g., blood), add an internal standard.

-

Adjust the pH to approximately 10.4 using a basic buffer.

-

Perform extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[11]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 column with a gradient elution of mobile phases such as ammonium formate in water and formic acid in acetonitrile.[11]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and fragment ions of dipentylone.

-

-

Quantification: A calibration curve is generated using certified reference materials to determine the concentration of dipentylone in the sample.[10]

Toxicology and Human Health Effects

The emergence of dipentylone in the illicit drug market has been associated with numerous toxicology cases, including post-mortem investigations.[2] It is often sold as or mixed with other substances like MDMA, which increases the risk of unintended and adverse effects.[2][5]

Reported adverse effects from dipentylone use include:

In post-mortem cases, dipentylone has been detected in blood at concentrations ranging from 3.3 to 970 ng/mL.[2][11] However, it is often found in combination with other substances, particularly fentanyl, eutylone, and methamphetamine, making it challenging to attribute toxicity solely to dipentylone.[2]

Conclusion

This compound is a synthetic cathinone with significant psychostimulant properties, primarily acting as a potent dopamine reuptake inhibitor. Its increasing presence in the illicit drug market poses a considerable public health risk. A thorough understanding of its chemistry, synthesis, pharmacology, and toxicology, as outlined in this guide, is essential for the scientific and forensic communities to develop effective analytical methods for its detection and to comprehend its impact on human health. Continued research and vigilance are necessary to monitor the prevalence and effects of this emerging psychoactive substance.

References

-

World Health Organization. (2023). Critical review report: Dipentylone. WHO. [Link]

-

Wikipedia. (n.d.). Dipentylone. [Link]

-

Grokipedia. (n.d.). Dipentylone. [Link]

-

Expert Committee on Drug Dependence Information Repository. (n.d.). Dipentylone. [Link]

-

Fogarty, M. F., Krotulski, A. J., Papsun, D. M., Walton, S. E., Lamb, M., Truver, M. T., Chronister, C. W., Goldberger, B. A., & Logan, B. K. (2023). N,N-Dimethylpentylone (dipentylone)—A new synthetic cathinone identified in a postmortem forensic toxicology case series. Journal of Analytical Toxicology, 47(7), 665–673. [Link]

-

ResearchGate. (n.d.). N, N-Dimethylpentylone (Dipentylone)-A New Synthetic Cathinone Identified in a Postmortem Forensic Toxicology Case Series | Request PDF. [Link]

- CoLab. (2025, January 27).

-

Society of Forensic Toxicologists. (2022, November 3). Quantitation of the New Synthetic Cathinone N,N-Dimethylpentylone in a Post-Mortem Case Series. [Link]

-

National Institute of Justice. (2023, June 1). N,N-Dimethylpentylone (dipentylone)—A new synthetic cathinone identified in a postmortem forensic toxicology case series. [Link]

-

Taylor & Francis Online. (2024, March 15). Dipentylone: a novel synthetic cathinone in Spain's illicit drug landscape. Findings in a clinical toxicology laboratory. [Link]

-

Wikipedia. (n.d.). Pentylone. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. cdn.who.int [cdn.who.int]

- 3. Buy this compound (EVT-510520) | 17763-13-2 [evitachem.com]

- 4. Buy this compound | 17763-13-2 [smolecule.com]

- 5. Dipentylone - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Dipentylone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 9. Pentylone - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitation of the New Synthetic Cathinone N,N-Dimethylpentylone in a Post-Mortem Case Series [cfsre.org]

- 12. tandfonline.com [tandfonline.com]

The Emergence of a New Psychoactive Substance: A Technical Guide to the Discovery and History of Dipentylone

This guide provides a comprehensive technical overview of dipentylone (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one), a novel psychoactive substance (NPS) of the synthetic cathinone class. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its discovery, history, chemical properties, synthesis, pharmacology, and analytical identification.

Introduction: The Cat-and-Mouse Game of Novel Psychoactive Substances

The landscape of recreational drugs is in a constant state of flux, characterized by the rapid emergence of novel psychoactive substances designed to circumvent existing drug control legislation. Synthetic cathinones, β-keto analogues of phenethylamines, represent a significant class of these substances, with dipentylone being a noteworthy recent addition. This document traces the scientific and historical trajectory of dipentylone, from its initial synthesis to its rise as a significant substance in the global illicit drug market.

Section 1: Genesis and Emergence of Dipentylone

Initial Synthesis and Discovery

While dipentylone gained notoriety in the 2010s, its initial synthesis was described in a patent as early as 1967.[1] However, it remained largely obscure until its emergence as a designer drug. The first official detection of dipentylone in the illicit market occurred in Sweden in 2014.[1][2]

A Timeline of Proliferation

Following its initial detection, dipentylone began to appear in forensic casework across Europe and North America. A significant surge in its prevalence was noted in the United States in late 2021, where it started to replace eutylone, another synthetic cathinone that had been recently placed under international control.[3] This substitution pattern is a classic example of the chemical innovation employed by clandestine laboratories to stay ahead of law enforcement and regulatory bodies. By March 2022, dipentylone had been identified in 32 toxicology cases in the US, including 26 post-mortem investigations, highlighting its rapid integration into the recreational drug supply.[2]

Legal Status and Regulatory Response

In the United States, dipentylone is not specifically listed by name in the Controlled Substances Act (CSA). However, it is controlled as a Schedule I substance because it is a positional isomer of N-ethylpentylone, which has been under Schedule I control since 2018.[4] In March 2024, the Commission on Narcotic Drugs (CND) voted to place dipentylone under Schedule II of the Convention on Psychotropic Substances of 1971, signifying a global recognition of its potential for abuse and harm.[4]

Section 2: Chemical and Physical Properties

Dipentylone, also known as N,N-dimethylpentylone, is a synthetic cathinone characterized by a β-keto phenethylamine core. Its chemical structure is analogous to pentylone, with the key difference being the presence of a dimethylamino group.

| Property | Value | Source |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one | [1] |

| Synonyms | N,N-Dimethylpentylone, bk-DMBDP | [5] |

| Chemical Formula | C14H19NO3 | [5] |

| Molecular Weight | 249.30 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point (HCl salt) | 225–228 °C | [1] |

Section 3: Synthesis and Clandestine Manufacturing

The synthesis of dipentylone, like many synthetic cathinones, is a relatively straightforward process for a trained chemist, which contributes to its widespread availability.

Generalized Synthetic Pathway

The most common route for synthesizing dipentylone involves a two-step process:

-

α-Bromination: The synthesis typically begins with the α-bromination of the precursor arylketone, 1-(benzo[d][5][6]dioxol-5-yl)pentan-1-one. This reaction yields the intermediate α-bromoketone, 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone.[1]

-

Nucleophilic Substitution: The α-bromoketone then undergoes nucleophilic substitution with dimethylamine to produce dipentylone.[1] The final product is often isolated and distributed as a hydrochloride salt.

Experimental Protocol: Generalized Synthesis of Dipentylone

Disclaimer: This protocol is for informational and research purposes only. The synthesis of controlled substances is illegal in many jurisdictions and should only be conducted by licensed professionals in a controlled laboratory setting.

Step 1: α-Bromination of 1-(benzo[d][5][6]dioxol-5-yl)pentan-1-one

-

Dissolve 1-(benzo[d][5][6]dioxol-5-yl)pentan-1-one in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone.

Step 2: Nucleophilic Substitution with Dimethylamine

-

Dissolve the crude α-bromoketone from Step 1 in a suitable solvent (e.g., acetonitrile or ethanol).

-

Add an excess of a solution of dimethylamine (typically as a solution in a solvent like THF or ethanol) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any excess dimethylamine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude dipentylone base.

-

For purification and conversion to the hydrochloride salt, dissolve the base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate dipentylone hydrochloride.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry to obtain the final product.

Section 4: Pharmacology and Toxicology

Mechanism of Action

Dipentylone, like other synthetic cathinones, exerts its stimulant effects by interacting with monoamine transporters in the central nervous system.[7] It functions as an inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.[7]

Comparative Pharmacology

Studies have shown that dipentylone's affinity for the dopamine transporter is more similar to that of cocaine than methamphetamine or MDMA.[1] It is approximately twice as potent as cocaine and MDMA at inhibiting dopamine uptake, but less potent than methamphetamine.[1]

| Compound | DAT Inhibition (IC50, μM) | SERT Inhibition (IC50, μM) | DAT/SERT Selectivity Ratio | Source |

| Dipentylone | ~0.12 - 0.31 | ~1.36 - 11.7 | ~11.4 | [8] |

| Pentylone | 0.12 ± 0.01 | 1.36 ± 0.10 | 11.4 | [8] |

| Butylone | 0.40 ± 0.02 | 1.43 ± 0.16 | 3.6 | [8] |

| Cocaine | ~0.2 - 0.5 | ~0.3 - 0.8 | ~0.5 - 1.0 | [1] |

| Methamphetamine | ~0.05 | >10 | >200 | [1] |

| MDMA | ~1.0 | ~0.2 | ~5.0 | [1] |

Metabolism

Dipentylone is extensively metabolized in the body. The primary metabolic pathway is N-dealkylation to form pentylone, which is itself a psychoactive substance.[9] This has led to the hypothesis that dipentylone may act as a prodrug for pentylone.[9] The consistent detection of pentylone in biological samples from individuals who have used dipentylone supports this theory.[1][3] Other identified metabolic pathways include monohydroxylation, demethylenation, and reduction of the β-keto group.[6][10]

Toxicology and Adverse Effects

The use of dipentylone is associated with a range of adverse effects consistent with its stimulant properties. Reported effects include:

-

Psychological: Increased energy, euphoria, enhanced senses, increased confidence, empathy, but also insomnia, memory loss, paranoia, and confusion.[1]

-

Physiological: Agitation and tachycardia.[7]

Severe intoxications can lead to more serious complications, and dipentylone has been implicated in a number of fatalities, often in combination with other substances.[2]

Section 5: Analytical Identification and Characterization

The accurate identification of dipentylone in seized materials and biological samples is crucial for forensic and clinical toxicology. Due to the existence of several structural isomers, chromatographic separation is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of synthetic cathinones.

Experimental Protocol: GC-MS Analysis of Dipentylone

-

Sample Preparation:

-

Seized Material: Dissolve a small amount of the suspected material in a suitable solvent such as methanol to a concentration of approximately 1 mg/mL.

-

Biological Samples (Urine/Blood): Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug from the biological matrix. The extract is then evaporated to dryness and reconstituted in a small volume of a suitable solvent. Derivatization may be employed to improve chromatographic properties.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., 25:1 split ratio) at 280°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-550.

-

-

Data Analysis:

-

The retention time of the dipentylone peak is compared to that of a certified reference standard.

-

The mass spectrum of the unknown is compared to a library spectrum or the spectrum of a certified reference standard. Key fragment ions for dipentylone are monitored.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of dipentylone and its metabolites in biological fluids.

Experimental Protocol: LC-MS/MS Analysis of Dipentylone in Blood

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., dipentylone-d6).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Tandem Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Monitor specific precursor-to-product ion transitions for dipentylone and its internal standard.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Conclusion

Dipentylone represents a significant and recent development in the ever-evolving landscape of novel psychoactive substances. Its rapid emergence following the control of its predecessor, eutylone, underscores the dynamic nature of the illicit drug market. For the scientific and regulatory communities, a thorough understanding of its chemistry, pharmacology, and analytical signatures is paramount for developing effective detection methods, understanding its toxicological profile, and informing public health and safety strategies. This guide provides a foundational technical overview to aid in these ongoing efforts.

References

-

N, N-Dimethylpentylone (Dipentylone)-A New Synthetic Cathinone Identified in a Postmortem Forensic Toxicology Case Series. (2023). Request PDF. [Link]

-

World Health Organization. (2023). Critical review report: Dipentylone. [Link]

-

SWGDRUG. (2017). N,N-Dimethylpentylone. [Link]

-

Kuźniewski, P., et al. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Forensic Science International, 340, 111453. [Link]

-

Metabolism of Synthetic Cathinones. (n.d.). ResearchGate. [Link]

-

National Institute of Justice. (2023). N,N-Dimethylpentylone (dipentylone)—A new synthetic cathinone identified in a postmortem forensic toxicology case series. [Link]

-

Fogarty, M. F., et al. (2023). N,N-Dimethylpentylone (dipentylone)-A new synthetic cathinone identified in a postmortem forensic toxicology case series. Journal of Analytical Toxicology, 47(8), 753-761. [Link]

-

Quantitation of the New Synthetic Cathinone N,N-Dimethylpentylone in a Post-Mortem Case Series. (2022). Society of Forensic Toxicologists. [Link]

-

Expert Committee on Drug Dependence Information Repository. (n.d.). Dipentylone. [Link]

-

In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (2025). ResearchGate. [Link]

-

Chan, K. H., et al. (2024). N,N-dimethylpentylone poisoning: Clinical manifestations, analytical detection, and metabolic characterization. Forensic Science International, 361, 112116. [Link]

-

Specific Listing for Dipentylone, a Currently Controlled Schedule I Substance. (2025). Federal Register. [Link]

-

Li, Z., et al. (2024). Separation and identification of the synthetic cathinone isomers dipentylone and N-ethylpentylone using chromatographic and mass spectral characteristics. Forensic Science International, 358, 111650. [Link]

-

Gatch, M. B., et al. (2017). The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates. Neuropharmacology, 119, 64-71. [Link]

-

Cha, H. J., et al. (2021). Neurochemical and Behavioral Effects of Second-Generation Synthetic Cathinones: Pentedrone, Pentylone, and Their N-Ethyl Analogs. Frontiers in Pharmacology, 12, 749429. [Link]

-

Curtis, B., et al. (2020). Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. Journal of Analytical Toxicology, 45(4), 355-362. [Link]

-

The Center for Forensic Science Research & Education. (2021). N,N-Dimethylpentylone. [Link]

-

Lin, H. R., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Journal of Food and Drug Analysis, 28(3), 406-419. [Link]

-

Lee, H. C., et al. (2015). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. Journal of Analytical Toxicology, 39(6), 459-466. [Link]

-

Manzoni, C., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(3), 494-508. [Link]

-

A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (n.d.). ANTISEL. [Link]

-

Norman, C., et al. (2024). Detection of the synthetic cathinone N,N-dimethylpentylone in seized samples from prisons. Forensic Science International, 361, 112145. [Link]

-

Wikipedia. (n.d.). Dipentylone. [Link]

- Synthesis method for 3,5-dichloro-2-pentanone. (n.d.).

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. A review of synthetic cathinones emerging in recent years (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylpentylone (dipentylone)-A new synthetic cathinone identified in a postmortem forensic toxicology case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Federal Register :: Specific Listing for Dipentylone, a Currently Controlled Schedule I Substance [federalregister.gov]

- 5. swgdrug.org [swgdrug.org]

- 6. researchgate.net [researchgate.net]

- 7. Dipentylone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 8. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipentylone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Dipentylone hydrochloride's relationship to the cathinone class of compounds

An In-Depth Technical Guide to Dipentylone Hydrochloride and its Nexus with the Cathinone Class

Authored by: A Senior Application Scientist

This guide provides a detailed examination of this compound, a potent synthetic stimulant, and elucidates its intrinsic relationship with the broader class of cathinone compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical, pharmacological, and analytical insights to offer a comprehensive understanding of this novel psychoactive substance (NPS).

The Cathinone Class: A Primer on Synthetic Stimulants

Synthetic cathinones are a large and dynamic class of NPS designed to mimic the effects of controlled stimulants like amphetamine, cocaine, and MDMA.[1] Structurally, they are derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). The defining feature of this class is a β-keto phenethylamine backbone, which consists of a phenyl ring linked to an amino group via a three-carbon chain, with a ketone group at the beta position.

The pharmacological effects and abuse potential of synthetic cathinones stem from their interaction with monoamine transporters in the central nervous system, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] By inhibiting the reuptake or promoting the release of these neurotransmitters, they elevate their concentrations in the synaptic cleft, leading to profound psychostimulant effects.[4] The constant chemical modification of the cathinone structure by clandestine laboratories results in a continuous stream of new derivatives, each with a unique pharmacological profile, posing significant challenges for forensic identification and public health.[5]

This compound: A Chemical and Structural Dissection

Dipentylone, also known as N,N-dimethylpentylone or bk-DMBDP, is a prominent member of the synthetic cathinone family.[6] First detected in Sweden in 2014, its presence in the illicit drug market has grown substantially, often being mismarketed as MDMA.[6][7]

Chemical Identity:

-

IUPAC Name: 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one.[6]

-

CAS Number: 17763-13-2 (Hydrochloride salt).[7]

-

Molecular Formula: C₁₄H₁₉NO₃ · HCl.[8]

-

Molar Mass: 285.76 g/mol (Hydrochloride salt).[9]

The structure of dipentylone is characterized by the core cathinone framework with specific modifications that define its identity and function. It features a 1,3-benzodioxole (methylenedioxy) ring, a five-carbon pentanone chain, and a dimethylamino group at the alpha-carbon position.[10] This N,N-dimethyl substitution is a key structural feature that differentiates it from other cathinones like its metabolite, pentylone.

Visualizing the Cathinone Family Relationship

The following diagram illustrates the structural relationship between dipentylone and other key cathinones. All share the β-keto phenethylamine core, but differ in their substitutions on the phenyl ring, the alkyl chain, and the amino group.

Caption: Structural evolution from cathinone to dipentylone.

Synthesis Pathways

The illicit synthesis of dipentylone is a facile process for a well-equipped laboratory, contributing to its proliferation.[6] The common method is a two-step chemical synthesis.

Experimental Protocol: Two-Step Synthesis

-

Step 1: α-Bromination of the Precursor Ketone

-

Reactants: The starting material is the arylketone, 1-(benzo[d][6][7]dioxol-5-yl)pentan-1-one.

-

Procedure: The ketone is dissolved in a suitable solvent (e.g., glacial acetic acid). A brominating agent, such as elemental bromine (Br₂) or pyridinium tribromide, is added dropwise at a controlled temperature.

-

Causality: This electrophilic substitution reaction specifically targets the α-carbon (the carbon adjacent to the ketone), replacing a hydrogen atom with a bromine atom to yield the α-bromoketone intermediate: 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone.[6][10] This step is critical as it introduces a leaving group (bromide) necessary for the subsequent amination.

-

-

Step 2: Nucleophilic Substitution (Amination)

-

Reactants: The α-bromoketone intermediate and dimethylamine.

-

Procedure: The bromoketone is dissolved in an anhydrous solvent like acetonitrile. An excess of dimethylamine is introduced, and the mixture is stirred, often at room temperature, until the reaction is complete. The resulting free base is then precipitated as the hydrochloride salt by adding hydrochloric acid.[10]

-

Causality: The nitrogen atom of dimethylamine acts as a nucleophile, attacking the α-carbon and displacing the bromide ion in an SN₂ reaction.[10] This forms the final tertiary amine structure of dipentylone. The conversion to the hydrochloride salt increases the compound's stability and solubility in water.

-

Pharmacology and Mechanism of Action

Dipentylone's stimulant effects are a direct result of its interaction with monoamine transporters. It functions primarily as a reuptake inhibitor, increasing the synaptic availability of dopamine, norepinephrine, and serotonin.[2]

Monoamine Transporter Interactions

In vitro studies using human embryonic kidney (HEK) cells expressing the human monoamine transporters have quantified dipentylone's potency. It displays a higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[6]

-

Dopamine (DAT): Dipentylone is a potent DAT inhibitor. Its binding affinity is more similar to that of cocaine than methamphetamine, and it is approximately twice as potent at inhibiting dopamine uptake as cocaine or MDMA.[6] This strong dopaminergic activity is the primary driver of its reinforcing and abuse-related effects.

-

Norepinephrine (NET): It demonstrates a binding affinity at NET similar to cocaine and methamphetamine and is about two to three times more potent than cocaine and MDMA, respectively, at inhibiting norepinephrine uptake.[6] This contributes to its stimulant effects, such as increased heart rate and alertness.

-

Serotonin (SERT): Dipentylone is significantly weaker at the serotonin transporter, with a 100-fold weaker potency compared to its action at DAT.[11]

This pharmacological profile, characterized by potent dopamine and norepinephrine reuptake inhibition with weaker serotonin activity, is consistent with a classic psychostimulant mechanism of action.[2] Animal studies confirm this, showing that dipentylone produces locomotor stimulant effects and fully substitutes for the discriminative stimulus effects of cocaine and methamphetamine in rats, indicating a similar potential for abuse.[6]

Pharmacokinetics and Metabolism

While comprehensive human pharmacokinetic data is limited, forensic toxicology provides crucial insights into its metabolism. The primary metabolic pathway for dipentylone is N-dealkylation.[12]

-

Metabolism to Pentylone: One of the two methyl groups on the nitrogen atom is removed, metabolizing dipentylone into pentylone.[13] Pentylone is itself a psychoactive synthetic cathinone. This metabolic conversion is significant, as toxicological analyses of postmortem cases frequently detect both dipentylone and its metabolite pentylone, with dipentylone usually present at higher concentrations.[6][11][14] The presence of pentylone in biological samples is now considered a strong indicator of dipentylone exposure.[15]

Caption: Primary metabolic pathway of dipentylone.

Analytical Methodologies for Identification

The accurate identification of dipentylone is critical for forensic science and clinical toxicology, especially given its structural similarity to numerous isomers.[5] A multi-platform analytical approach is the standard for unambiguous confirmation.

Protocol: Comprehensive Forensic Identification

-

Presumptive Testing:

-

Method: Colorimetric tests (e.g., Marquis reagent).

-

Rationale: Provides a rapid, preliminary indication of the presence of a cathinone, but lacks specificity.

-

-

Confirmatory Analysis (Seized Materials):

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

Procedure: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then fragmented and analyzed by the mass spectrometer, producing a unique mass spectrum (fingerprint).

-

Validation: The resulting mass spectrum and retention time are compared against a certified reference standard for dipentylone.[8]

-

-

Confirmatory Analysis (Biological Samples):

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

-

Procedure: The sample extract is separated by LC, and the parent ion corresponding to dipentylone is isolated and fragmented to produce specific product ions.

-

Validation: This method offers high sensitivity and selectivity, allowing for quantification in complex matrices like blood and urine. It is crucial for differentiating dipentylone from its positional isomer, N-ethylpentylone, which can be challenging with less sophisticated methods.[14]

-

-

Structural Elucidation:

-

Method: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.[6]

-

Rationale: Used for the definitive structural characterization of pure reference materials and novel, unidentified substances.

-

Toxicology and Public Health Implications

Dipentylone is associated with significant public health risks. It has no recognized medical use and is controlled as a Schedule I substance in the United States.[7][16]

-

Adverse Effects: Acute intoxication can manifest as agitation, tachycardia, paranoia, confusion, insomnia, and hallucinations.[4][6][13]

-

Neurotoxicity: Like other synthetic cathinones, dipentylone is suspected to have neurotoxic potential, though specific research is ongoing.[3][13]

-

Fatalities: Dipentylone has been identified in numerous postmortem toxicology cases, often in combination with other potent substances like fentanyl and other synthetic cathinones.[4][6] Blood concentrations in postmortem cases have been reported in a wide range, from 3.3 to 970 ng/mL.[14]

Conclusion

This compound is a quintessential example of a modern synthetic cathinone. It is intrinsically linked to its parent class through a shared β-keto phenethylamine core, a mechanism of action centered on monoamine transporter inhibition, and a similar profile of psychostimulant effects. Its specific structural features—namely the methylenedioxy ring, pentyl chain, and N,N-dimethyl substitution—define its unique pharmacological potency, metabolic fate, and analytical characteristics. As a potent dopaminergic and noradrenergic agent, and a prodrug to the active metabolite pentylone, it presents a significant risk for abuse and adverse health outcomes, warranting its continued monitoring by scientific, clinical, and law enforcement communities.

References

-

Title: Dipentylone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Dipentylone - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Critical review report: Dipentylone Source: World Health Organization (WHO) URL: [Link]

-

Title: Specific Listing for Dipentylone, a Currently Controlled Schedule I Substance Source: Federal Register URL: [Link]

-

Title: International Drug Scheduling; Convention on Psychotropic Substances; Single Convention on Narcotic Drugs; World Health Organization; Scheduling Recommendations Source: Federal Register URL: [Link]

-

Title: N, N-Dimethylpentylone (Dipentylone)-A New Synthetic Cathinone Identified in a Postmortem Forensic Toxicology Case Series Source: ResearchGate URL: [Link]

-

Title: Dipentylone - Expert Committee on Drug Dependence Information Repository Source: World Health Organization (WHO) URL: [Link]

-

Title: International Drug Scheduling; Convention on Psychotropic Substances; Single Convention on Narcotic Drugs; World Health Organization; Scheduling Recommendations; Butonitazene; 3-Chloromethcathinone; Dipentylone; 2-Fluorodeschloroketamine; Bromazolam; Request for Comments Source: Federal Register URL: [Link]

-

Title: Dipentylone: a novel synthetic cathinone in Spain's illicit drug landscape. Findings in a clinical toxicology laboratory Source: Taylor & Francis Online URL: [Link]

-

Title: N,N-Dimethylpentylone (dipentylone)-A new synthetic cathinone identified in a postmortem forensic toxicology case series Source: PubMed URL: [Link]

-

Title: Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review Source: PMC - PubMed Central URL: [Link]

-

Title: Detection of the synthetic cathinone N,N-dimethylpentylone in seized samples from prisons Source: Forensic Science International URL: [Link]

-

Title: Metabolism of Synthetic Cathinones Source: ResearchGate URL: [Link]

-

Title: N,N-Dimethylpentylone (dipentylone)—A new synthetic cathinone identified in a postmortem forensic toxicology case series Source: Oxford Academic URL: [Link]

- Title: Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs Source: CoLab URL

-

Title: this compound Source: gsrs URL: [Link]

-

Title: Separation and identification of the synthetic cathinone isomers dipentylone and N-ethylpentylone using chromatographic and mass spectral characteristics Source: OUCI URL: [Link]

-

Title: N,N-Dimethylpentylone (dipentylone)—A new synthetic cathinone identified in a postmortem forensic toxicology case series Source: National Institute of Justice URL: [Link]

-

Title: Detection of the synthetic cathinone N,N-dimethylpentylone in seized samples from prisons Source: ResearchGate URL: [Link]

-

Title: N,N-Dimethylpentylone — A new synthetic cathinone identified in a postmortem forensic toxicology case series Source: CFSRE URL: [Link]

Sources

- 1. Detection of the synthetic cathinone N,N-dimethylpentylone in seized samples from prisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipentylone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. N,N-Dimethylpentylone (dipentylone)-A new synthetic cathinone identified in a postmortem forensic toxicology case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. Dipentylone - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Buy this compound | 17763-13-2 [smolecule.com]

- 10. Buy this compound (EVT-510520) | 17763-13-2 [evitachem.com]

- 11. Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. N,N-Dimethylpentylone (dipentylone)—A new synthetic cathinone identified in a postmortem forensic toxicology case series | National Institute of Justice [nij.ojp.gov]

- 16. Federal Register :: Specific Listing for Dipentylone, a Currently Controlled Schedule I Substance [federalregister.gov]

Methodological & Application

Application Note: A Validated GC-MS Method for the Sensitive and Selective Detection of Dipentylone Hydrochloride

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of dipentylone hydrochloride, a prevalent synthetic cathinone. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for forensic toxicology, clinical diagnostics, and drug development laboratories. By leveraging a common HP-5MS capillary column and electron ionization (EI) mass spectrometry, this method ensures high specificity and sensitivity for the detection of dipentylone in various matrices. The causality behind each procedural step is explained to provide a deeper understanding of the analytical process.

Introduction

Dipentylone (also known as N,N-Dimethylpentylone or bk-DMBDP) is a synthetic cathinone, a class of new psychoactive substances (NPS) that mimic the effects of controlled stimulants like cocaine and MDMA.[1] The increasing prevalence of dipentylone in post-mortem toxicology cases and seized drug materials necessitates reliable and validated analytical methods for its unambiguous identification and quantification.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in forensic analysis due to its high chromatographic resolution and definitive mass spectral identification capabilities.[1][3]

This guide provides a detailed protocol for the GC-MS analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development and validation for synthetic cathinones.[4][5] The method's trustworthiness is established through its reliance on well-characterized fragmentation patterns and chromatographic behavior.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is crucial for developing a robust analytical method.

| Property | Value | Source |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one | [6][7] |

| Chemical Formula | C₁₄H₁₉NO₃ • HCl | [8] |

| Molecular Weight | 285.8 g/mol | [8] |

| CAS Number | 17763-13-2 (for HCl salt) | [6][8] |

| Appearance | White powder | [6] |

Dipentylone is generally isolated as its hydrochloride salt to improve stability, as the free base can be unstable.[2] For GC analysis, the hydrochloride salt is typically dissolved in an organic solvent like methanol, where it is readily soluble.[2][6]

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: GC-MS workflow for dipentylone detection.

Materials and Reagents

-

Reference Standards: this compound and its deuterated internal standard (e.g., N,N-Dimethylpentylone-d6 hydrochloride) are available from commercial suppliers and are crucial for positive identification and accurate quantification.[2][9][10]

-

Solvents: HPLC-grade methanol, ethyl acetate, and other solvents as required for extraction.

-

Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) if applicable.

-

GC Vials: 2 mL amber glass vials with PTFE-lined caps.

Detailed Protocols

Standard and Sample Preparation

The choice of sample preparation technique depends on the matrix. For seized materials, a simple dilution is often sufficient. For biological matrices like blood or urine, an extraction step is necessary to remove interferences.

Protocol 1: Preparation of Calibration Standards

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 500 ng/mL.

-

Add the internal standard (N,N-Dimethylpentylone-d6 hydrochloride) to each calibration standard at a constant concentration (e.g., 100 ng/mL).

Protocol 2: Sample Preparation (Liquid-Liquid Extraction for Biological Fluids)

-

To 1 mL of the sample (e.g., whole blood, urine), add 100 µL of the internal standard solution.

-

Add a suitable buffer to adjust the pH to approximately 9.

-

Add 3 mL of a non-polar organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge for 5 minutes at 3000 rpm.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol and transfer to a GC vial for analysis. This procedure is a common and effective method for extracting synthetic cathinones from biological samples.[5][11]

GC-MS Instrumentation and Conditions

The following parameters are recommended for an Agilent GC-MS system or equivalent.[6] Optimization may be required based on the specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic performance. |

| Injector | Split/Splitless | Split mode (e.g., 25:1) is suitable for less complex matrices to avoid column overloading.[6] |

| Injector Temp. | 280°C | Ensures rapid volatilization of the analyte without thermal degradation.[6] Synthetic cathinones can be prone to thermal instability, making injector temperature a critical parameter.[12] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of compounds, including synthetic cathinones.[6][13] |

| Carrier Gas | Helium at 1.5 mL/min (constant flow) | Inert carrier gas that provides good chromatographic efficiency.[6] |

| Oven Program | Initial 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 9 min | A temperature ramp allows for the separation of dipentylone from other components in the sample.[6] |

| MS System | Agilent 5977A or equivalent | A quadrupole mass spectrometer provides the necessary sensitivity and mass range. |

| MS Source Temp. | 230°C | Optimizes ion formation and minimizes source contamination.[6] |

| MS Quad Temp. | 150°C | Ensures stable ion transmission through the quadrupole.[6] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[14] |

| Acquisition Mode | Full Scan (m/z 40-500) | Allows for the collection of the complete mass spectrum for identification. |

| MSD Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS.[6] |

Results and Data Analysis

Chromatographic Performance

Under the specified conditions, dipentylone is expected to elute with a sharp, symmetrical peak. The retention time should be consistent across analyses. While specific retention times can vary between systems, it serves as a primary identifier when combined with mass spectral data.[3]

Mass Spectral Fragmentation

The electron ionization mass spectrum of dipentylone is characterized by specific fragment ions that are crucial for its identification. The fragmentation of synthetic cathinones under EI is typically dominated by α-cleavage, leading to the formation of iminium and acylium ions.[14][15]

Key Fragmentation Pathways for Dipentylone:

-

Molecular Ion (M⁺): The molecular ion is expected at m/z 249.[6]

-

α-Cleavage: The primary fragmentation occurs at the bond between the carbonyl group and the α-carbon, as well as the bond between the α-carbon and the nitrogen atom.

-

Cleavage adjacent to the nitrogen results in a stable iminium ion.

-

Cleavage adjacent to the carbonyl group can lead to the formation of a benzoyl cation.

-

Expected Mass Spectrum of Dipentylone The mass spectrum of dipentylone shows a characteristic pattern of fragment ions that allows for its confident identification.

Caption: Predicted key fragments of Dipentylone.

Table of Expected Ions:

| m/z | Putative Structure/Fragment | Significance |

| 249 | [M]⁺ | Molecular Ion |

| 220 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 190 | [M - C₄H₉]⁺ | Loss of butyl group |

| 163 | [C₉H₇O₃]⁺ | Benzoyl-methylenedioxy cation |

| 86 | [C₅H₁₂N]⁺ | Iminium ion from α-cleavage |

Note: The relative abundances of these ions may vary slightly between instruments. The provided mass spectrum from SWGDRUG confirms these key fragments.[6]

Method Validation

For quantitative applications, the method should be validated according to established guidelines. Key validation parameters include:

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.[16]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For similar synthetic cathinones, LODs in the low ng/mL range have been achieved.[5][16]

-

Precision and Accuracy: Assessed by analyzing replicate quality control samples at different concentrations. Acceptance criteria are typically within ±15% of the nominal value.[5]

-

Selectivity: The ability of the method to differentiate the analyte from other endogenous or exogenous compounds in the matrix. This is confirmed by the absence of interfering peaks at the retention time of dipentylone in blank matrix samples.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.[5]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the detection and quantification of this compound. The use of a standard non-polar column, electron ionization, and an internal standard allows for high-throughput, sensitive, and selective analysis. The explained causality behind the experimental choices and the detailed protocol make this method readily adaptable for forensic, clinical, and research laboratories involved in the analysis of new psychoactive substances.

References

-

World Health Organization. (2023). Critical review report: Dipentylone. [Link]

- Woźniak, M. K., Banaszkiewicz, L., et al. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology.

-

ResearchGate. (n.d.). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]

-

Lombroni, C., Lamaida, N. L., Rotolo, M. C., et al. (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. [Link]

-

ResearchGate. (n.d.). N, N-Dimethylpentylone (Dipentylone)-A New Synthetic Cathinone Identified in a Postmortem Forensic Toxicology Case Series. [Link]

-

SWGDRUG.org. (2017). N, N-Dimethylpentylone. [Link]

-

OUCI. (n.d.). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. [Link]

-

Oxford Academic. (2023). N,N-Dimethylpentylone (dipentylone)—a new synthetic cathinone identified in a postmortem forensic toxicology case series. [Link]

-

Norman, C., et al. (2024). Detection of the synthetic cathinone N,N-dimethylpentylone in seized samples from prisons. Forensic Science International. [Link]

-

The Center for Forensic Science Research & Education. (2021). N,N-Dimethylpentylone. [Link]

-

PubMed. (2024). N,N-dimethylpentylone poisoning: Clinical manifestations, analytical detection, and metabolic characterization. [Link]

-

Jackson, G. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. [Link]

-

VU Research Portal. (n.d.). Innovative analytical strategies to identify new psychoactive substances and their metabolites. [Link]

-

Li, Z., Shi, Y., et al. (2024). Separation and identification of the synthetic cathinone isomers dipentylone and N-ethylpentylone using chromatographic and mass spectral characteristics. Forensic Chemistry. [Link]

-

ResearchGate. (n.d.). Mass spectra of N-ethylpentylone in authentic human blood (25-fold sample dilution). [Link]

-

National Institute of Justice. (n.d.). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. [Link]

-

National Institute of Standards and Technology. (n.d.). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. [Link]

-

National Center for Biotechnology Information. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. [Link]

-

Shimadzu. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. [Link]

-

PubMed. (n.d.). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. [Link]

-

Royal Society of Chemistry. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenethylamine. [Link]

Sources

- 1. Detection of the synthetic cathinone N,N-dimethylpentylone in seized samples from prisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. swgdrug.org [swgdrug.org]

- 7. cfsre.org [cfsre.org]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ojp.gov [ojp.gov]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 15. shimadzu.com [shimadzu.com]

- 16. researchgate.net [researchgate.net]